molecular formula C7H4ClF3O B1402188 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene CAS No. 1404194-91-7

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene

Cat. No.: B1402188
CAS No.: 1404194-91-7
M. Wt: 196.55 g/mol
InChI Key: RKPZABLOAPYQPY-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C7H4ClF2O. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a fluorine atom attached to a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene typically involves the reaction of 1-chloro-4-fluorobenzene with difluoromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom by the difluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of biochemical pathways and interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of the chloro, difluoromethoxy, and fluorine groups can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in biochemical pathways, making it useful in medicinal chemistry and drug development.

Comparison with Similar Compounds

  • 1-Chloro-4-(difluoromethoxy)-2-methylbenzene
  • 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene

Comparison: 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene is unique due to the presence of both a difluoromethoxy group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that may only have one of these groups.

Properties

IUPAC Name

1-chloro-4-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPZABLOAPYQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404194-91-7
Record name 1-chloro-4-(difluoromethoxy)-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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